molecular formula C6H12N2O2 B2595782 1-Ethyl-5-hydroxy-1,3-diazinan-2-one CAS No. 1500589-99-0

1-Ethyl-5-hydroxy-1,3-diazinan-2-one

Cat. No.: B2595782
CAS No.: 1500589-99-0
M. Wt: 144.174
InChI Key: KNFLVRWYXCUQRE-UHFFFAOYSA-N
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Description

1-Ethyl-5-hydroxy-1,3-diazinan-2-one is a chemical compound with the molecular formula C6H12N2O2 and a molecular weight of 144.17 g/mol It is known for its unique structure, which includes a diazinane ring with an ethyl group and a hydroxyl group attached

Scientific Research Applications

1-Ethyl-5-hydroxy-1,3-diazinan-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-5-hydroxy-1,3-diazinan-2-one typically involves the reaction of ethylamine with a suitable precursor that contains the diazinane ring structure. One common method involves the cyclization of ethylamine with a diketone or a similar compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete cyclization and formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization or chromatography to obtain high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-5-hydroxy-1,3-diazinan-2-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Mechanism of Action

The mechanism of action of 1-Ethyl-5-hydroxy-1,3-diazinan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and diazinane ring structure allow it to form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethyl-5-hydroxy-1,3-diazinan-2-one is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-ethyl-5-hydroxy-1,3-diazinan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c1-2-8-4-5(9)3-7-6(8)10/h5,9H,2-4H2,1H3,(H,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFLVRWYXCUQRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(CNC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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